molecular formula C17H20N2O5S B4437861 N-(3,4-dimethoxyphenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide

N-(3,4-dimethoxyphenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide

Cat. No. B4437861
M. Wt: 364.4 g/mol
InChI Key: OCCGGIJSYNZSBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethoxyphenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide, also known as DMXAA, is a small molecule drug that has been studied for its potential anti-cancer properties. DMXAA was first identified as a possible anti-cancer agent in the 1990s and has since been the subject of numerous studies.

Mechanism of Action

The exact mechanism of action of N-(3,4-dimethoxyphenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide is not fully understood, but it is thought to work by activating the immune system to attack cancer cells. N-(3,4-dimethoxyphenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide has been shown to stimulate the production of cytokines, which are proteins that play a role in the immune response. N-(3,4-dimethoxyphenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide has also been shown to inhibit the formation of new blood vessels, which is important for the growth and spread of cancer cells.
Biochemical and Physiological Effects
N-(3,4-dimethoxyphenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, N-(3,4-dimethoxyphenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-(3,4-dimethoxyphenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide has also been shown to inhibit the growth and spread of cancer cells by blocking the formation of new blood vessels. In addition, N-(3,4-dimethoxyphenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide has been shown to stimulate the production of cytokines, which can activate the immune system to attack cancer cells.

Advantages and Limitations for Lab Experiments

N-(3,4-dimethoxyphenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide has several advantages for lab experiments. It is a small molecule drug that is easy to synthesize and modify, which makes it a useful tool for studying the immune system and cancer biology. However, N-(3,4-dimethoxyphenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide has several limitations as well. It has a short half-life in the body, which makes it difficult to administer in clinical settings. In addition, N-(3,4-dimethoxyphenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide has significant side effects, including fever, chills, and nausea, which can limit its use in lab experiments.

Future Directions

Despite the disappointing results of clinical trials, N-(3,4-dimethoxyphenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide continues to be the subject of research due to its potential anti-cancer properties. Some future directions for N-(3,4-dimethoxyphenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide research include:
1. Developing new formulations of N-(3,4-dimethoxyphenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide that can be administered more effectively in clinical settings
2. Studying the mechanism of action of N-(3,4-dimethoxyphenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide in more detail to identify new targets for cancer therapy
3. Studying the combination of N-(3,4-dimethoxyphenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide with other anti-cancer drugs to enhance its effectiveness
4. Studying the use of N-(3,4-dimethoxyphenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide in combination with immunotherapy to enhance the immune response against cancer cells.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide has been the subject of numerous scientific studies due to its potential anti-cancer properties. In preclinical studies, N-(3,4-dimethoxyphenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide has been shown to have anti-tumor activity against a variety of cancer types, including lung, breast, and colon cancer. N-(3,4-dimethoxyphenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in some cases. However, clinical trials of N-(3,4-dimethoxyphenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide in humans have been disappointing, with limited anti-cancer activity and significant side effects.

properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-3-(methanesulfonamido)-4-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5S/c1-11-5-6-12(9-14(11)19-25(4,21)22)17(20)18-13-7-8-15(23-2)16(10-13)24-3/h5-10,19H,1-4H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCCGGIJSYNZSBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)OC)OC)NS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.